molecular formula C7H7N B015099 3-Vinylpyridine CAS No. 1121-55-7

3-Vinylpyridine

Cat. No. B015099
CAS RN: 1121-55-7
M. Wt: 105.14 g/mol
InChI Key: DPZYLEIWHTWHCU-UHFFFAOYSA-N
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Description

3-Vinylpyridine (3-VP) is an important organic compound that has numerous applications in the fields of organic synthesis, materials science, and analytical chemistry. 3-VP is a heterocyclic compound containing a vinyl group and a pyridine ring, which makes it a versatile platform for organic synthesis. It is also used in the production of a wide range of polymers, including polyvinylpyrrolidone, polyvinylpyridine, and polyvinylpyridine-N-oxide. In addition, 3-VP is used in the synthesis of various drugs, such as anti-cancer drugs, antibiotics, and anti-inflammatory agents. Furthermore, 3-VP has been found to have a wide range of biological activities, which can be exploited for medicinal and industrial purposes.

Scientific Research Applications

  • Catalysis : Poly(4-vinylpyridine) supported acidic ionic liquid catalysts have been shown to effectively catalyze cyclocondensation reactions under ultrasonic irradiation, as demonstrated in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones (Wang et al., 2014).

  • Synthesis of Organic Compounds : Poly(4-vinylpyridine) is effective in promoting the condensation of aromatic aldehydes, malononitrile, and 1,3-cyclohexanedione derivatives, leading to the production of 5-oxo-5,6,7,8-tetrahydro-4H-chromenes (Nazemi Nasirmahale et al., 2020).

  • Green Chemistry : Research has highlighted the role of poly(4-vinylpyridine) as a green, commercially available catalyst for the efficient synthesis of benzopyrans and dihydropyranochromenes, offering mild reaction conditions and high yields (Albadi et al., 2014).

  • Gas Chromatography : Porous vinylpyridine polymers have been found suitable as column packings for gas chromatography, particularly for separating aliphatic amines and aminoalcohols (Sugii & Harada, 1979).

  • Metal Ion Detection : Poly(4-vinylpyridine) coated on piezoelectric quartz crystals has been used to effectively adsorb copper ions for determination in solutions (Nomura & Sakai, 1986).

  • Corrosion Inhibition : Poly(4-vinylpyridine-poly(3-oxide-ethylene) tosyle) has been identified as an excellent inhibitor for iron corrosion in sulphuric acid (Chetouani et al., 2004).

  • Biomaterial Applications : Studies have explored the potential of copolymers of 4-vinylpyridine for biomaterial applications, particularly in blood compatibility (Allison et al., 2007).

  • Synthesis of Pyrrolines : The phosphine-catalyzed reactions of vinylpyridines have been utilized for the efficient and rapid synthesis of triarylsubstituted 3-pyrrolines (Chen et al., 2015).

  • Solid-Liquid Interface Studies : Investigations into the behavior of protonated poly(2-vinylpyridine) chains at the solid-liquid interface have revealed insights into their conformational properties (Roiter & Minko, 2005).

  • Copolymerization Studies : Research on the copolymerization of 3-vinylpyridine with other monomers has yielded insights into reactivity ratio values and copolymer properties (Trumbo, 1992).

  • Membrane Science : Poly(4-vinylpyridine) anchored within microporous membranes has been shown to exhibit pH valve properties, influencing permeability in a pH-dependent manner (Mika & Childs, 1999).

  • Tobacco Smoke Analysis : Studies have investigated the genotoxicity and tumorigenicity of this compound and its isomers found in tobacco smoke (Brunnemann et al., 1992).

  • Chemical Reactivity Analysis : Research contrasting the chemoselectivity of 4-vinylpyridine and this compound under specific reaction conditions has provided insights into their different behaviors (Settambolo et al., 1998).

  • Electronic Structure Studies : Investigations into the geometry, conformational behavior, and electronic structure of isomeric vinylpyridines using non-empirical methods have been conducted (Barone et al., 1984).

  • Anticancer Research : The synthesis of novel 3-heteroaryl-coumarin derivatives using this compound has shown promising results in anticancer research (Alshabanah et al., 2022).

  • Photovoltaic Applications : Studies on supramolecular routes using rod-coil block copolymers, including those derived from vinylpyridine, in photovoltaic applications have been explored (Sary et al., 2010).

  • Polymerization Behavior Analysis : The behavior of this compound in nitroxide-mediated radical polymerization, including the influence of various factors on the reaction rate, has been examined (Ding et al., 2000).

  • Solar Cell Research : The use of poly(vinylpyridine-co-acrylonitrile) in polymer electrolytes for dye-sensitized solar cells has shown to improve energy conversion efficiency (Li et al., 2007).

Safety and Hazards

It is recommended to avoid all personal contact with 3-Vinylpyridine, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area and concentration in hollows and sumps should be prevented . It is advised not to enter confined spaces until the atmosphere has been checked . It should not be allowed to contact humans, exposed food or food utensils .

Future Directions

In recent research, 3-Vinylpyridine has been used in the fabrication of double-gyroid block copolymer thin films . This technique generates tunable and reversible photonic bandgaps covering the range of visible light . This suggests potential future applications of this compound in the field of photonic crystals .

Mechanism of Action

Target of Action

3-Vinylpyridine is a versatile organic compound that has been used in various chemical reactions. It has been found to be particularly useful in the synthesis of novel helical polymers containing proline moieties . These polymers have been employed to catalyze the homogeneous asymmetric aldol reaction . Therefore, the primary targets of this compound are the reactants in these chemical reactions.

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, in the synthesis of novel helical polymers, this compound is polymerized with proline moieties through radical polymerization . The resulting polymers are then used to catalyze the aldol reaction . The mode of action of this compound is therefore largely dependent on the specific chemical reaction it is involved in.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the chemical reactions it participates in. For example, in the aldol reaction catalyzed by the polymers synthesized from this compound, the compound affects the pathway leading to the formation of the aldol product .

Pharmacokinetics

For instance, its water solubility, which is practically insoluble , could affect its absorption and distribution in the body.

Result of Action

The result of this compound’s action is the formation of new chemical products. In the case of the aldol reaction, the polymers synthesized from this compound catalyze the formation of the aldol product . The specific molecular and cellular effects of this compound’s action would depend on the nature of these products and their interactions with biological systems.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its reactivity can be affected by temperature, pH, and the presence of other chemicals . Additionally, its stability can be influenced by light, as it is known to polymerize under room temperature . Therefore, the efficacy of this compound in chemical reactions can be significantly affected by the conditions under which the reactions are carried out.

Biochemical Analysis

Biochemical Properties

3-Vinylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of novel helical polymers. These polymers, containing proline moieties, are used in asymmetric aldol reactions . The compound interacts with enzymes such as proline derivatives, which act as catalysts in these reactions. The interaction between this compound and these enzymes enhances the reaction rate but may slightly reduce enantioselectivity due to the antagonistic action of the configurational chirality of the side-group and the conformational chirality of the polymer backbone .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of enzymes involved in these processes, leading to changes in cellular function. For instance, in the context of polymer synthesis, this compound-containing polymers can catalyze reactions that impact cellular metabolism . Detailed studies on the specific cellular effects of this compound are limited.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound can form complexes with enzymes and proteins, influencing their activity. For example, in asymmetric aldol reactions, this compound interacts with proline derivatives, leading to the formation of chiral secondary structures . These interactions can result in enzyme inhibition or activation, depending on the specific context of the reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound-containing polymers maintain their catalytic activity over extended periods, although the enantioselectivity may decrease slightly . The stability of this compound in various conditions is essential for its effective use in biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced reaction rates in biochemical processes. At higher doses, this compound can cause toxic or adverse effects. Detailed studies on the dosage effects of this compound in animal models are necessary to determine the threshold levels and potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its overall activity and function . Understanding the transport mechanisms of this compound is essential for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function within the cell . Detailed studies on the subcellular localization of this compound are necessary to fully understand its biochemical effects.

properties

IUPAC Name

3-ethenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N/c1-2-7-4-3-5-8-6-7/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZYLEIWHTWHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28501-18-0
Record name Pyridine, 3-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28501-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90149912
Record name 3-Vinylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1121-55-7
Record name 3-Vinylpyridine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Vinylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethenylpyridine
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Record name 3-VINYLPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-vinylpyridine?

A1: this compound has a molecular formula of C₇H₇N and a molecular weight of 105.14 g/mol.

Q2: What are some methods for synthesizing this compound?

A2: this compound can be synthesized through various methods:

  • Direct Vinylation of Pyridine: This method involves reacting pyridine with acetylene in the presence of a catalyst and a solvent like dimethyl sulfoxide (DMSO) [].
  • Reaction of Dimethylvinylidene Carbene with Methylpyrroles: Treating specific methylpyrroles with dimethylvinylidene carbene, often generated under phase-transfer catalytic conditions, yields 3-vinylpyridines [].
  • Pyrolysis: Pyrolysis of cherry red tobacco and specific Amadori products derived from nornicotine in cherry red tobacco can yield this compound as a pyrolysis product [].

Q3: How is the structure of this compound confirmed?

A3: The structure of this compound can be confirmed using spectroscopic techniques such as Proton Magnetic Resonance (PMR) and Infrared (IR) spectroscopy. Elemental analysis can be utilized to verify the composition, while techniques like Thin Layer Chromatography (TLC) and Gas Liquid Chromatography (GLC) can assess purity [].

Q4: How does the stability of this compound in aqueous solutions vary with factors like pH and counterion type?

A4: The stability of this compound, specifically its protonated form, in aqueous solutions is influenced by the counterion present. Research using potentiometric titrations reveals that chloride ions (Cl-) exhibit the weakest binding affinity to the positively charged pyridinium groups of this compound compared to other counterions such as bromide (Br-), nitrate (NO3-), and perchlorate (ClO4-) []. This suggests that the choice of counterion can impact the stability and behavior of this compound in aqueous environments.

Q5: What are the applications of this compound in polymer chemistry?

A5: this compound serves as a versatile monomer in polymer synthesis:

  • Amphiphilic Copolymers: this compound is utilized to create amphiphilic copolymers that self-assemble into hydrophobic microdomains in aqueous solutions. These copolymers have potential applications in areas like drug delivery [, , ].
  • Graft Polymerization: Surface-initiated nitroxide-mediated radical polymerization allows for the grafting of polystyrene and poly(this compound) onto magnetite nanoparticles. These modified nanoparticles have enhanced dispersibility and potential in various fields [].
  • Helical Polymers for Catalysis: Optically active polymers containing this compound and proline units exhibit chiral secondary structures. These polymers show catalytic activity in asymmetric aldol reactions, potentially offering advantages in asymmetric synthesis [].

Q6: How does the structure of poly(this compound) influence its behavior in aqueous solutions?

A6: The behavior of poly(this compound) in aqueous solutions is strongly influenced by its structure. Studies employing techniques such as viscosimetry, solvatochromism, and molecular rotor fluorescence spectroscopy indicate that poly(this compound) can form hydrophobic microdomains in water even at low concentrations []. Increasing the proportion of this compound units in copolymers leads to more stable hydrophobic microdomains. Cryo-transmission electron microscopy (cryo-TEM) further supports these findings, revealing distinct organizational patterns, such as fingerprint-like structures, in poly(this compound) in aqueous environments [, ].

Q7: Is this compound found in tobacco smoke, and if so, how does its concentration compare between mainstream and sidestream smoke?

A7: Yes, this compound is a significant component of tobacco smoke. Research indicates that its concentration is notably higher in sidestream smoke compared to mainstream smoke. This difference contributes to the distinct aroma and potentially higher irritation levels associated with sidestream smoke [, , ].

Q8: What other compounds are commonly found alongside this compound in tobacco smoke?

A8: Tobacco smoke contains a complex mixture of compounds. Some of the major constituents found along with this compound include nicotine, ammonia, pyridine, 3-hydroxypyridine, and various other pyridines. Notably, the levels of these compounds can differ between mainstream and sidestream smoke, influencing the overall composition and potential health effects of tobacco smoke exposure [, , ].

Q9: Does this compound exhibit any particular chemoselectivity in reactions like hydroformylation?

A9: Yes, this compound displays distinct chemoselectivity compared to its isomer, 4-vinylpyridine, in reactions like hydroformylation. While this compound undergoes complete conversion to its corresponding branched aldehyde under rhodium-catalyzed hydroformylation conditions, 4-vinylpyridine primarily undergoes hydrogenation to 4-ethylpyridine. This difference in reactivity is attributed to the distinct electronic properties and behavior of the intermediates formed during the reaction pathway [].

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